N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide
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Overview
Description
N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide is a complex organic compound with the molecular formula C16H12Cl5N3OS It is known for its unique chemical structure, which includes multiple chlorine atoms and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide typically involves the reaction of 2,6-dichloroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with thioamide to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(2,6-dibromoanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness
N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide is unique due to its specific arrangement of chlorine atoms and the presence of both aniline and thioamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H10Cl5N3OS |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl5N3OS/c1-5(20)17-9(11(14,15)16)19-10(21)18-8-6(12)3-2-4-7(8)13/h2-4,9H,1H3,(H,17,20)(H2,18,19,21) |
InChI Key |
RXVZHYZCYIAANF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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